2-Pyrrolidinone, 1-((3-methoxyphenyl)methyl)-
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Overview
Description
2-Pyrrolidinone, 1-((3-methoxyphenyl)methyl)- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 3-methoxyphenylmethyl group. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-((3-methoxyphenyl)methyl)- typically involves the reaction of pyrrolidinone with a suitable benzylating agent. One common method is the reaction of pyrrolidinone with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-((3-methoxyphenyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrolidinone derivatives.
Scientific Research Applications
2-Pyrrolidinone, 1-((3-methoxyphenyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized as a solvent and intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-((3-methoxyphenyl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxyphenyl group enhances its ability to interact with hydrophobic pockets in proteins, leading to changes in their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrrolidinone, 1-methyl-
- 2-Pyrrolidinone, 1-ethyl-
- 2-Pyrrolidinone, 1-phenyl-
Uniqueness
2-Pyrrolidinone, 1-((3-methoxyphenyl)methyl)- is unique due to the presence of the 3-methoxyphenylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
60737-66-8 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-15-11-5-2-4-10(8-11)9-13-7-3-6-12(13)14/h2,4-5,8H,3,6-7,9H2,1H3 |
InChI Key |
RVASCBUPLOEHHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC2=O |
Origin of Product |
United States |
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